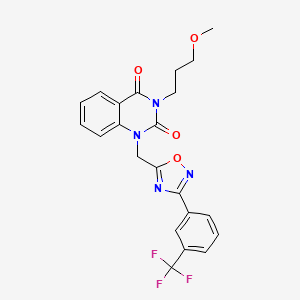

3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

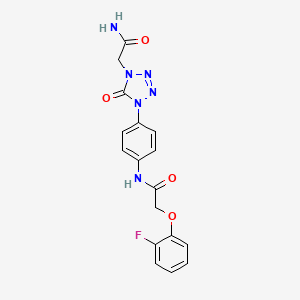

The synthesis of quinazolinone derivatives often involves the reaction of quinazolin-2,4-(1H,3H)-dione with various reagents under specific conditions. For example, the synthesis of a novel quinazolinone was accomplished by the reaction of quinazolin-2,4-(1H,3H)-dione with trifluoromethanesulfonic anhydride in triethylamine, showcasing the chemical versatility of the quinazolinone scaffold (Usifoh & Ukoh, 2002). This method highlights the potential for synthesizing complex quinazolinone derivatives, such as the one .

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including the compound of interest, is characterized by the presence of the quinazolinone core, which can be modified to introduce various substituents. Spectroscopic characterization (e.g., NMR, IR, UV) and crystallography methods are commonly used to elucidate the structure of these compounds, providing insights into their chemical properties and reactivity patterns. For instance, derivatives with an imidazo[1,5-c]quinazoline-3,5-dione ring have been presented, showcasing the diversity of structural motifs achievable within this chemical class (Szyszkowska et al., 2017).

Chemical Reactions and Properties

Quinazolinones undergo various chemical reactions, providing a pathway to a broad range of derivatives with potential biological activities. For instance, the catalytic synthesis of quinazoline derivatives in green conditions illustrates the environmental considerations taken in modern synthetic chemistry, aiming to reduce solvent use and improve reaction efficiencies (Gharib et al., 2013). These reactions highlight the chemical versatility and potential for generating diverse molecules from the quinazolinone scaffold.

Physical Properties Analysis

The physical properties of quinazolinone derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and substituents present in the compound. Studies involving DFT calculations and crystal structure analysis provide valuable insights into the physicochemical characteristics of these compounds (Yao et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives, including reactivity, stability, and electronic structure, are key factors determining their potential applications. For instance, the regioselective synthesis of novel quinazoline derivatives showcases the specific chemical reactivity and potential for targeted modification of the quinazolinone core to achieve desired properties and activities (Wu, Zhang, & Li, 2013).

科学的研究の応用

Herbicidal Properties

- A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones, which include compounds similar to the one , demonstrated that these compounds showed effective herbicidal activity against a broad spectrum of weeds, indicating potential for agricultural applications (Wang et al., 2014).

Role in Tubulin Polymerization and Cancer Treatment

- Research on synthesizing indole–quinoline–oxadiazoles, closely related to the compound , found that these compounds showed potential as anticancer agents, particularly in breast adenocarcinoma treatment. They also demonstrated ability to interfere with tubulin polymerization, a key process in cell division (Kamath et al., 2016).

Antimicrobial Activity

- Some compounds structurally similar to the queried chemical showed antibacterial and antifungal activities, suggesting potential for development into antimicrobial agents (Gupta et al., 2008).

Photophysics and Photochemistry

- Studies on photoinduced single-electron transfer on 5-Aryl-1,2,4-oxadiazoles have implications for understanding the photophysical and photochemical properties of such compounds, which may inform their use in materials science or photochemistry (Buscemi et al., 1999).

Synthesis and Characterization

- Research focused on synthesizing novel derivatives, like those containing the quinazoline-2,4-dione framework, provided insights into the chemistry and properties of these molecules, paving the way for the development of new materials or drugs (El‐Barbary et al., 1995).

Environmental Chemistry

- The L-proline-catalyzed synthesis of complex heterocyclic compounds like those based on quinazoline-2,4-dione indicates potential applications in green chemistry and environmental-friendly synthesis methods (Rajesh et al., 2011).

Quantum-Mechanical Modeling

- Investigations into esters with quinazoline-3,5-dione rings involving spectral characterization and quantum-mechanical modeling may contribute to the understanding of the electronic properties of such compounds, relevant in material science and theoretical chemistry (Hęclik et al., 2017).

Catalytic Synthesis

- Studies on catalytic synthesis of quinazoline-2,4-dione derivatives explore green and efficient synthetic methods, which can have implications in pharmaceutical manufacturing and environmental sustainability (Gharib et al., 2013).

特性

IUPAC Name |

3-(3-methoxypropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F3N4O4/c1-32-11-5-10-28-20(30)16-8-2-3-9-17(16)29(21(28)31)13-18-26-19(27-33-18)14-6-4-7-15(12-14)22(23,24)25/h2-4,6-9,12H,5,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHHIWQFXRGXRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F3N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2484672.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)

![N-{4-[5-(2-furyl)-1-(2-thienylcarbonyl)-2-pyrazolin-3-yl]phenyl}acetamide](/img/structure/B2484691.png)